Cannabistilbene I
Overview
Description
Cannabistilbene I is a naturally occurring stilbene derivative found in the Cannabis sativa plant. Stilbenes are a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabistilbene I can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthesis involves the formation of the stilbene backbone followed by the introduction of hydroxyl, methoxy, and prenyl groups. The key steps include:
Formation of the Stilbene Backbone: This can be achieved through a Wittig reaction or a Heck coupling reaction.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.
Methoxylation: The methoxy group can be introduced using methyl iodide in the presence of a base like potassium carbonate.
Prenylation: The prenyl group can be added using prenyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from Cannabis sativa plants. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to isolate and identify the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into dihydrostilbene derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions can introduce various functional groups into the stilbene backbone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrostilbene derivatives.
Substitution: Halogenated stilbenes.
Scientific Research Applications
Cannabistilbene I has been studied for its potential therapeutic applications due to its diverse biological activities:
Chemistry: Used as a model compound to study stilbene chemistry and reactions.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Potential therapeutic agent for conditions like cancer, inflammation, and oxidative stress.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Cannabistilbene I exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory mediators.
Antioxidant: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Comparison with Similar Compounds
Cannabistilbene I is unique among stilbenes due to its specific chemical structure and biological activities. Similar compounds include:
Resveratrol: Another well-known stilbene with antioxidant and anticancer properties.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar biological activities.
Cannabistilbene II: Another stilbene derivative found in Cannabis sativa with similar but distinct biological activities.
This compound stands out due to its unique prenylated structure, which may contribute to its specific biological effects and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-(3-methylbut-2-enyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-14(2)4-8-17-10-15(7-9-20(17)22)5-6-16-11-18(21)13-19(12-16)23-3/h4,7,9-13,21-22H,5-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIQDICARGCSMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CCC2=CC(=CC(=C2)OC)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238791 | |
Record name | Cannabistilbene I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91925-76-7 | |
Record name | Cannabistilbene I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091925767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabistilbene I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANNABISTILBENE I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C37HLY2WCW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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